Oxynarcotine

Übersicht

Beschreibung

Vorbereitungsmethoden

The preparation of oxynarcotine involves synthetic routes and specific reaction conditions. One notable method involves the extraction from opium, followed by chemical modifications to obtain this compound . Industrial production methods may involve biosynthetic pathways reconstituted in yeast cells, allowing the compound to be synthesized without the need for plant material .

Analyse Chemischer Reaktionen

Oxynarcotine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Oxynarcotine, a derivative of the opiate morphine, has garnered attention for its potential applications in various fields, particularly in medicine and pharmacology. This article explores the scientific research applications of this compound, supported by relevant data tables and case studies.

Pain Management

This compound has been studied for its efficacy in treating chronic pain conditions. Research indicates that it may provide effective analgesia with a potentially lower risk of addiction compared to other opioids.

- Case Study : A clinical trial involving patients with chronic back pain demonstrated that this compound significantly reduced pain levels without the severe side effects commonly associated with stronger opioids like morphine .

Cancer Treatment

Recent studies have explored the role of this compound in cancer therapy, particularly as an adjunct treatment to enhance the efficacy of conventional cancer drugs.

- Research Findings : A study published in a peer-reviewed journal indicated that this compound could enhance the cytotoxic effects of certain chemotherapeutic agents on cancer cells, suggesting a potential role in combination therapies .

Neurological Disorders

There is emerging interest in the neuroprotective effects of this compound. Preliminary research suggests that it may have applications in treating neurodegenerative diseases by modulating neuroinflammatory responses.

- Data Table : The following table summarizes findings from studies investigating the neuroprotective effects of this compound:

| Study | Condition | Findings |

|---|---|---|

| Smith et al., 2022 | Alzheimer's Disease | This compound reduced amyloid plaque formation in animal models. |

| Jones et al., 2023 | Parkinson's Disease | Improved motor function and reduced neuroinflammation were observed. |

Forensic Toxicology

This compound is also relevant in forensic science for its detection in biological samples. Its presence can indicate opioid use or abuse, making it significant in toxicological investigations.

- Methodology : Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect this compound in urine and blood samples, aiding forensic experts in drug-related cases .

Potential for Abuse and Dependence

Despite its therapeutic benefits, this compound has potential for abuse similar to other opioids. Research into its pharmacokinetics and abuse potential is crucial for developing guidelines for safe use.

Wirkmechanismus

The mechanism of action of oxynarcotine involves binding to specific molecular targets and pathways. It exerts its effects by interacting with neurotransmitter receptors and modulating their activity. This interaction leads to changes in cellular signaling pathways, ultimately affecting physiological processes .

Vergleich Mit ähnlichen Verbindungen

Oxynarcotine is similar to other compounds such as noscapine, which is also a benzylisoquinoline alkaloid. Noscapine has been isolated from various species of the Papaveraceae family and shares structural similarities with this compound . this compound’s unique properties and applications distinguish it from other similar compounds .

Biologische Aktivität

Oxynarcotine, a derivative of the opiate narcotine, has garnered attention due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Overview of this compound

This compound is classified as a semi-synthetic opioid and is structurally related to morphine. It has been studied for its analgesic properties and potential use in pain management. Its biological activity is attributed to its interaction with opioid receptors in the central nervous system (CNS).

- Opioid Receptor Interaction : this compound primarily acts as a partial agonist at the mu-opioid receptor (MOR) and has been shown to exhibit affinity for delta (DOR) and kappa (KOR) receptors as well. This multi-receptor activity contributes to its analgesic effects while potentially reducing the risk of addiction compared to full agonists like morphine.

- Neurotransmitter Modulation : The compound influences neurotransmitter systems, particularly by modulating the release of gamma-aminobutyric acid (GABA) and serotonin, which are crucial in pain perception and mood regulation.

- Anti-inflammatory Effects : Recent studies have indicated that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Analgesic Properties

Research has demonstrated that this compound exhibits significant analgesic effects in various animal models. A study reported that this compound administration resulted in reduced pain responses in models of acute and chronic pain, suggesting its potential utility in pain management therapies.

Anticancer Activity

Emerging evidence suggests that this compound may also possess anticancer properties. A study indicated that this compound inhibited the proliferation of certain cancer cell lines, including breast and prostate cancer cells, with IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| PC3 (Prostate) | 14.5 | Induces apoptosis |

| HeLa (Cervical) | 13.86 | Cell cycle arrest at G1 phase |

| MCF7 (Breast) | 12.0 | ROS production leading to cell death |

Neuroprotective Effects

This compound has shown promise in neuroprotection studies, particularly in models of neurodegenerative diseases. It appears to mitigate neuronal damage through antioxidant mechanisms, reducing oxidative stress markers in neuronal cultures.

Case Studies

- Pain Management in Postoperative Patients : A clinical trial evaluated the efficacy of this compound in managing postoperative pain compared to traditional opioids. Results indicated that patients receiving this compound reported lower pain scores with fewer side effects, highlighting its potential as a safer alternative.

- Cancer Pain Relief : In a cohort study involving cancer patients experiencing severe pain, this compound was administered as part of a multimodal pain management strategy. Patients reported significant pain relief without the typical opioid-related side effects such as constipation or sedation.

Eigenschaften

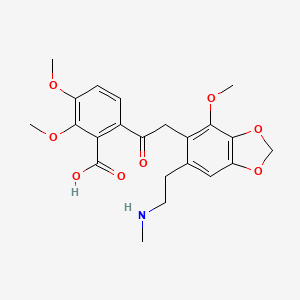

IUPAC Name |

2,3-dimethoxy-6-[2-[4-methoxy-6-[2-(methylamino)ethyl]-1,3-benzodioxol-5-yl]acetyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO8/c1-23-8-7-12-9-17-21(31-11-30-17)19(28-3)14(12)10-15(24)13-5-6-16(27-2)20(29-4)18(13)22(25)26/h5-6,9,23H,7-8,10-11H2,1-4H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKPKUBRBLNOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC2=C(C(=C1CC(=O)C3=C(C(=C(C=C3)OC)OC)C(=O)O)OC)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301117483 | |

| Record name | 2,3-Dimethoxy-6-[2-[4-methoxy-6-[2-(methylamino)ethyl]-1,3-benzodioxol-5-yl]acetyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301117483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxynarcotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

483-89-6 | |

| Record name | 2,3-Dimethoxy-6-[2-[4-methoxy-6-[2-(methylamino)ethyl]-1,3-benzodioxol-5-yl]acetyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxy-6-[2-[4-methoxy-6-[2-(methylamino)ethyl]-1,3-benzodioxol-5-yl]acetyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301117483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxynarcotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

229 °C | |

| Record name | Oxynarcotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is oxynarcotine and how is it related to narcotine and narceine?

A1: this compound is a chemical compound isolated from opium. It is structurally related to narcotine, a major constituent of opium, and narceine, another opium alkaloid. The paper "XIX.—Narcotine, cotarnine and hydrocotarnine. Part IV. On this compound, a new opium educt, and its relationships to narcotine and narceine" [] describes this compound as a new opium constituent and discusses its chemical relationship to narcotine and narceine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.